

LC-MS/MS Method for the Determination of Arotinoid Acid in Plasma

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Compound of Interest

Compound Name: Arotinoid acid

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of **Arotinoid acid** in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. **Arotinoid acid** (also known as TTNPB or Ro 13-7410) is a potent synthetic retinoid and a selective retinoic acid receptor (RAR) agonist.[1][2][3] Given its high potency, with therapeutic doses below 0.5 µg/kg body weight per day, a highly sensitive analytical method is crucial for pharmacokinetic studies.[4] The described method utilizes solid-phase extraction for sample cleanup and concentration, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in negative electrospray ionization mode.[4]

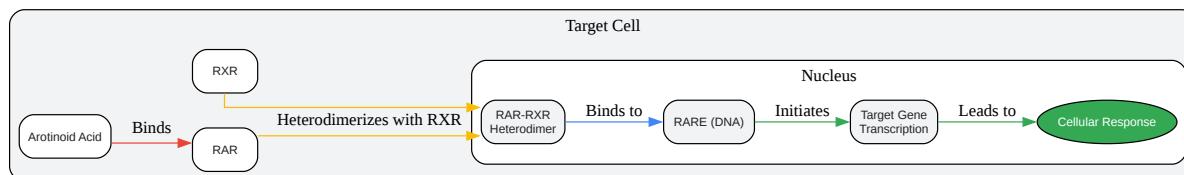
Introduction

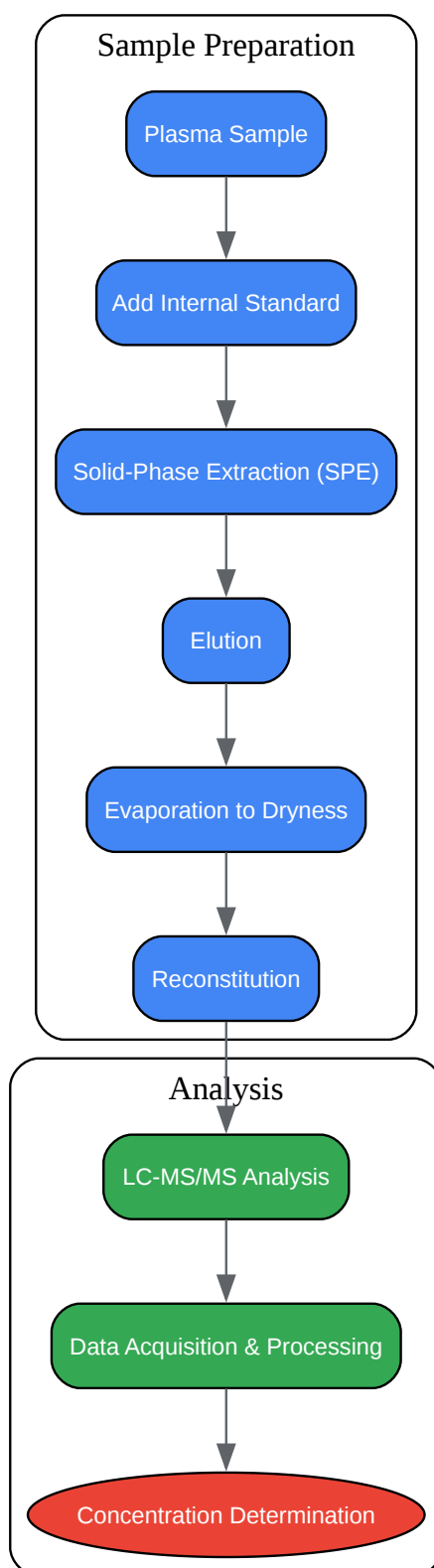
Arotinoid acid is a third-generation synthetic retinoid investigated for the treatment of psoriasis and other hyperkeratotic skin disorders.[4] It exerts its biological effects by acting as a selective agonist for retinoic acid receptors (RARs).[2] The mechanism of action involves the binding of **Arotinoid acid** to RARs, which then form heterodimers with retinoid X receptors (RXRs).[5][6][7] This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription and regulating cellular processes like differentiation, proliferation, and apoptosis. [5][6][7] Due to its significant biological activity at very low concentrations, a robust and

sensitive bioanalytical method is essential for its characterization in preclinical and clinical studies.

Signaling Pathway

The signaling pathway of **Arotinoid acid** is initiated by its binding to the Retinoic Acid Receptor (RAR). This binding event causes a conformational change in the RAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting RAR-RXR complex then translocates into the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA. This binding recruits co-activator proteins and initiates the transcription of target genes, ultimately leading to a cellular response.





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